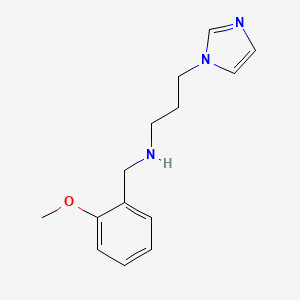
4-(2-羟乙氧基)-3-甲氧基苯甲醛
概述
描述
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, featuring a hydroxyethoxy group and a methoxy group attached to the benzene ring
科学研究应用
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
Similar compounds have been used as photoinitiators in the polymerization process .
Mode of Action
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde, like other photoinitiators, likely works by absorbing light and undergoing a photochemical reaction. This reaction generates reactive species, such as radicals, which can initiate a polymerization reaction
Biochemical Pathways
As a photoinitiator, it likely plays a role in the polymerization process, affecting the formation and cross-linking of polymers .
Pharmacokinetics
Similar compounds have been reported to be metabolized and excreted in urine .
Result of Action
The molecular and cellular effects of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde’s action are likely related to its role as a photoinitiator in the polymerization process. It may contribute to the formation and cross-linking of polymers, affecting the physical properties of the resulting material .
Action Environment
The action, efficacy, and stability of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the presence of light is crucial for its role as a photoinitiator. Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and hydroxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.
Reduction: 4-(2-Hydroxyethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 4-(2-Hydroxyethoxy)benzaldehyde
- 3-Methoxybenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
Uniqueness
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is unique due to the presence of both hydroxyethoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
属性
IUPAC Name |
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXGYHPTBPXION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390005 | |
| Record name | 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64673-04-7 | |
| Record name | 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde be used as a building block for sustainable polymers?
A1: Yes. 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde can be used to synthesize aromatic diols, which are valuable precursors for producing polyesters and polyurethanes. [] This is significant because it allows for the incorporation of renewable materials, like vanillin, into polymer production.
Q2: What types of polymers have been synthesized using 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde, and what are their characteristics?
A2: Researchers have successfully synthesized both polyesters and polyurethanes using 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde as a starting material. [] These polymers were found to have moderate molecular weights (ranging from 17,000 to 40,000 g mol−1) and exhibited glass transition temperatures (Tg) between 11.6 to 81.2 °C, depending on the specific polymer structure. This research highlights the potential of this vanillin derivative in creating sustainable polymers with desirable thermal properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)
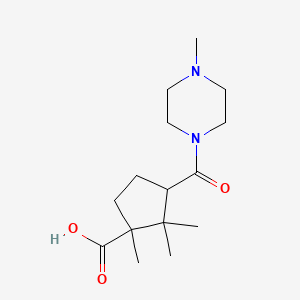
![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)
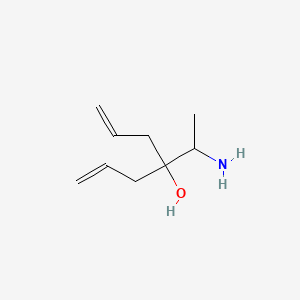
![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)

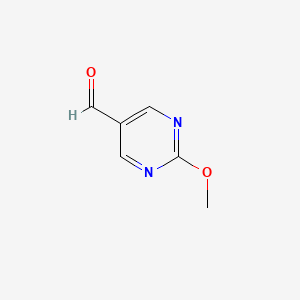
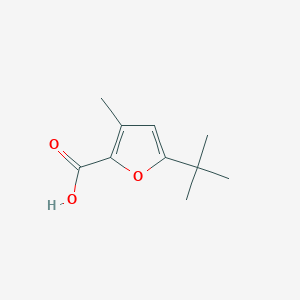


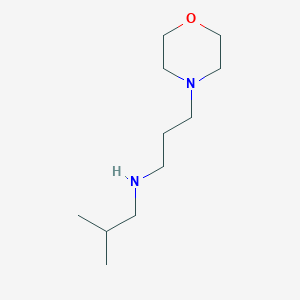
![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)

